molecular formula C15H17FN4O B14088085 6-(4-(3-Fluorobenzyl)piperazin-1-yl)pyrimidin-4(3H)-one

6-(4-(3-Fluorobenzyl)piperazin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B14088085
M. Wt: 288.32 g/mol
InChI Key: MAXWWJFSQOXWPD-UHFFFAOYSA-N
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Description

6-(4-(3-Fluorobenzyl)piperazin-1-yl)pyrimidin-4(3H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidinone core substituted with a piperazine ring, which is further substituted with a fluorobenzyl group. The unique structure of this compound makes it a valuable candidate for various applications in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(3-Fluorobenzyl)piperazin-1-yl)pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Fluorobenzyl Group: The piperazine intermediate is then reacted with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the 3-fluorobenzylpiperazine derivative.

    Formation of the Pyrimidinone Core: The final step involves the reaction of the 3-fluorobenzylpiperazine derivative with a suitable pyrimidinone precursor under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-(3-Fluorobenzyl)piperazin-1-yl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various nucleophiles replacing the fluorobenzyl group.

Scientific Research Applications

6-(4-(3-Fluorobenzyl)piperazin-1-yl)pyrimidin-4(3H)-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Biological Studies: It is used as a probe to study receptor-ligand interactions and signal transduction pathways.

    Drug Discovery: The compound serves as a lead compound for the development of new drugs targeting specific molecular pathways.

    Industrial Applications: It is used in the synthesis of advanced materials and as a building block for the development of novel chemical entities.

Mechanism of Action

The mechanism of action of 6-(4-(3-Fluorobenzyl)piperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-(3-Chlorobenzyl)piperazin-1-yl)pyrimidin-4(3H)-one
  • 6-(4-(3-Methylbenzyl)piperazin-1-yl)pyrimidin-4(3H)-one
  • 6-(4-(3-Bromobenzyl)piperazin-1-yl)pyrimidin-4(3H)-one

Uniqueness

6-(4-(3-Fluorobenzyl)piperazin-1-yl)pyrimidin-4(3H)-one is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, improve metabolic stability, and increase its overall efficacy as a therapeutic agent.

Properties

Molecular Formula

C15H17FN4O

Molecular Weight

288.32 g/mol

IUPAC Name

4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-1H-pyrimidin-6-one

InChI

InChI=1S/C15H17FN4O/c16-13-3-1-2-12(8-13)10-19-4-6-20(7-5-19)14-9-15(21)18-11-17-14/h1-3,8-9,11H,4-7,10H2,(H,17,18,21)

InChI Key

MAXWWJFSQOXWPD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C3=CC(=O)NC=N3

Origin of Product

United States

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